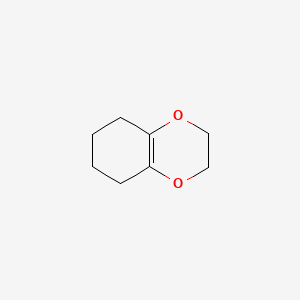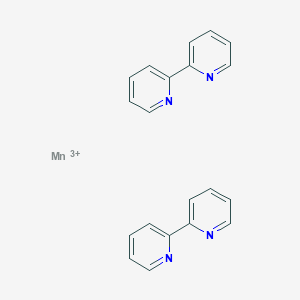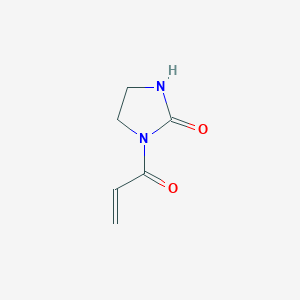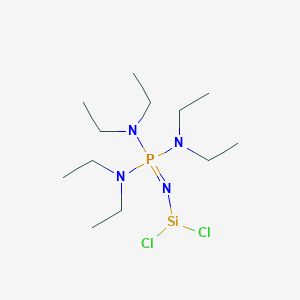
2,3,5,6,7,8-Hexahydro-1,4-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6,7,8-Hexahydro-1,4-benzodioxine is an organic compound with the molecular formula C8H12O2 It is a bicyclic ether, characterized by a benzodioxine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexahydro-1,4-benzodioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of catechol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-Hexahydro-1,4-benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups such as halides, amines, or hydroxyl groups.
Scientific Research Applications
2,3,5,6,7,8-Hexahydro-1,4-benzodioxine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8-Hexahydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
Galaxolide: A synthetic musk compound with a similar bicyclic structure.
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: Another bicyclic compound with distinct chemical properties.
Pyrene, 1,2,3,6,7,8-hexahydro-: A polycyclic aromatic hydrocarbon with structural similarities.
Uniqueness
2,3,5,6,7,8-Hexahydro-1,4-benzodioxine is unique due to its specific ring structure and the presence of oxygen atoms within the ring
Properties
CAS No. |
114347-18-1 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H12O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H2 |
InChI Key |
CKFXBYNDTGHFKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)

![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)

![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)


![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)

![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)
